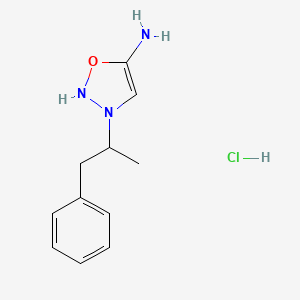

Sydnophene

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H16ClN3O |

|---|---|

Molecular Weight |

241.72 g/mol |

IUPAC Name |

3-(1-phenylpropan-2-yl)-2H-oxadiazol-5-amine;hydrochloride |

InChI |

InChI=1S/C11H15N3O.ClH/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10;/h2-6,8-9,13H,7,12H2,1H3;1H |

InChI Key |

MLOOCBHQXJABTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)N2C=C(ON2)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Sydnophene

Classic and Evolving Synthetic Routes for the Sydnophene Core Structure

The classic synthesis of the sydnone (B8496669) imine core, first reported in 1957, involves the cyclization of an N-substituted-N-nitrosoglycinonitrile in the presence of a strong acid, such as nitric acid or hydrochloric acid wright.edu. This method is applicable when the N-nitrosoglycinonitrile precursor has at least one α-hydrogen wright.edu. The cyclization mechanism is proposed to involve the protonation of the cyano group's nitrogen atom, ultimately leading to the formation of the sydnone imine salt wright.edu.

For this compound specifically, a multi-step synthesis has been described. One route involves the condensation of β-phenylisopropylamine with formalin and potassium cyanide to form β-phenylisopropylaminoacetonitrile. This intermediate then undergoes nitrosylation to form a nitroso derivative, followed by cyclization with hydrochloric acid to yield this compound hydrochloride smolecule.com. Another described synthesis involves the base-catalyzed reaction between acetone (B3395972) cyanohydrin and formaldehyde (B43269) solution, followed by the addition of amphetamine to yield N-(1-phenyl-2-propylamine)-acetonitrile. Nitrosylation of the amino group with in situ generated nitrous acid (from hydrochloric acid and sodium nitrite) results in the formation of feprosidnine (B1202311) (this compound) wikipedia.org.

An evolving synthetic approach for sydnonimine salts, reported in 1992, is an efficient "one-pot" method wright.edu. This method involves the nitrosation of the corresponding glycinonitrile with isoamyl nitrite (B80452) in diethyl ether, followed by cyclization with dry HCl gas wright.edu. This procedure offers advantages by avoiding the isolation of the potentially carcinogenic N-nitroso intermediate and utilizing mild conditions and readily available materials wright.edu.

Optimization Strategies in this compound Synthesis

Optimization strategies in this compound synthesis, and more broadly in sydnone imine synthesis, focus on improving yields, reducing reaction times, employing milder conditions, and minimizing the formation of unwanted byproducts wright.eduwashington.edu. The "one-pot" method represents an optimization by streamlining the process and enhancing safety wright.edu. Research into sydnone imine synthesis has explored various acidic environments for cyclization, aiming to identify conditions that favor high yields of the desired sydnone imine salts wright.edu. The specific effect of hydrochloric acid in the cyclization step has been noted, potentially due to the ability of the sydnonimine cation to form ion pairs with chloride ions wright.edu.

While specific detailed optimization studies solely on this compound synthesis are not extensively detailed in the provided information, general principles of organic synthesis optimization, such as varying reaction temperatures, concentrations, solvents, and catalysts, would be applicable to improve the efficiency and yield of this compound production washington.edu. The development of more economically advanced and environmentally sound methods for related compounds, like Pirazetam synthesis, suggests a general trend towards optimized synthetic processes in pharmaceutical chemistry unido.org.

Green Chemistry Approaches in this compound Synthesis

Green chemistry approaches in the synthesis of sydnophenes and related iminosydnones aim to reduce or eliminate the use and generation of hazardous substances researchgate.net. The "one-pot" synthesis method, by avoiding the isolation of a potentially carcinogenic intermediate, aligns with green chemistry principles by reducing handling risks wright.edu.

Recent developments in the synthesis of iminosydnones, including analogues of mesocarb (which is structurally related to this compound), have explored mechanochemical strategies researchgate.net. This approach utilizes mechanical energy to drive chemical reactions, potentially reducing or eliminating the need for solvents and hazardous reagents, thus offering a greener alternative to traditional solution-based synthesis researchgate.net. The calculation of green chemistry metrics, such as reaction mass efficiency, is also being applied to evaluate the environmental impact of synthetic routes for iminosydnones researchgate.net.

Derivatization Strategies and Analogue Synthesis

Sydnophenes and other sydnone imines can undergo various chemical modifications to synthesize analogues with potentially altered properties wright.eduresearchgate.netresearchgate.net. The mesoionic nature of the sydnone imine ring contributes to its reactivity wright.eduresearchgate.net.

N-Substitution and Ring Modification Reactions

N-substitution reactions primarily occur at the exocyclic nitrogen atom of the sydnone imine salt wright.edu. This nitrogen atom is readily susceptible to reaction with electrophiles, leading to the formation of N-substituted derivatives such as N-nitroso, N-nitro, N-acyl, N-phenylcarbamoyl, N-benzenesulfonyl, N-ethoxycarbonyl, and N-phenoxycarbonyl derivatives wright.edu. The synthesis of mesocarb, for instance, involves the reaction of sydnophen with phenylisocyanate to introduce an N-phenylcarbamoyl group on the exocyclic nitrogen wikipedia.orggoogle.comgoogle.com.

Ring modification reactions of the sydnone imine core can also occur. While sydnone imines might be expected to undergo reactions similar to sydnones, such as electrophilic aromatic substitution at the 4-position, the presence of the exocyclic group leads to some differences in reactivity wright.edu. Reactions with retention of the ring structure are possible wright.edu. For example, N-acetyl-3-phenyl sydnonimine can be halogenated (brominated and mercurated) at the C-4 position wright.edu.

Functional Group Introduction and Transformation

Functional groups can be introduced onto the this compound structure through various chemical reactions smolecule.comsaskoer.caimperial.ac.ukblogspot.comwizeprep.comlibretexts.orgwikipedia.orgorganic-chemistry.orgub.edu. The reactivity of the sydnone imine ring and its substituents allows for functional group interconversions imperial.ac.ukblogspot.comorganic-chemistry.orgub.edu.

This compound has been shown to undergo oxidation and reduction reactions smolecule.com. Under specific conditions, oxidation with agents like potassium permanganate (B83412) and hydrogen peroxide can yield various oxidation products smolecule.com. Reduction of this compound can lead to its corresponding amine derivative using reducing agents such as lithium aluminum hydride and sodium borohydride (B1222165) smolecule.com.

Substitution reactions, particularly involving the chloride group (in the case of this compound hydrochloride) and the aromatic ring, are also possible avenues for functional group introduction and transformation smolecule.comub.edu. The introduction of halogen atoms, such as bromine, at the 4-position of the sydnone imine ring has been reported wright.edu.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

This compound contains a chiral center at the carbon atom attached to the N3 nitrogen of the sydnone imine ring and the phenyl and methyl groups of the isopropyl substituent wikipedia.org. The synthesis of this compound as a racemic mixture is common when starting from racemic amphetamine wikipedia.orggoogle.comgoogle.com. However, the synthesis can also utilize pure enantiomers of the starting amine (e.g., d- or l-amphetamine) to yield optically active this compound google.comgoogle.com.

Stereoselective synthesis aims to produce predominantly one stereoisomer (enantiomer or diastereomer) inflibnet.ac.inethz.chijfans.organu.edu.au. For compounds with chiral centers, this is crucial for potentially different biological activities of the enantiomers ethz.chijfans.orgresearchgate.net. While the provided information mentions the possibility of obtaining optically active this compound from pure enantiomers of the precursor amine google.comgoogle.com, detailed strategies for stereoselective synthesis of this compound itself (e.g., using chiral catalysts or auxiliaries to influence the formation of new stereocenters or the outcome of reactions at existing ones) are not explicitly described ethz.chijfans.org. However, the general principles of stereoselective synthesis, including the use of chiral starting materials (chiral pool), resolution of racemic mixtures, chiral auxiliaries, and enantioselective reactions, are applicable to the synthesis of chiral molecules like this compound and its analogues ethz.chijfans.organu.edu.auresearchgate.net. The active enantiomer of the related compound mesocarb, armesocarb ((R)-enantiomer), is being developed, highlighting the importance of stereochemistry in this class of compounds wikipedia.org.

Novel Synthetic Building Blocks and Intermediates for this compound Analogues

The synthesis of this compound analogues often relies on the strategic utilization of novel synthetic building blocks and intermediates to introduce chemical diversity and tailor the properties of the resulting compounds. Sydnone derivatives themselves serve as valuable precursors for constructing various heterocycles, including pyrazoles, imidazoles, oxadiazoles, oxazoles, thiazoles, and tetrazoles, highlighting their utility in broader synthetic schemes researchgate.net.

A common approach to synthesizing sydnone imines, a class of compounds related to this compound, involves the nitrosation of corresponding amino nitriles followed by cyclization. This standard method, however, can be associated with the isolation of potentially carcinogenic N-nitrosamines. nih.govthieme-connect.com To address this, alternative procedures have been explored, such as a "one-pot" method reported in 1992 for synthesizing 3-alkyl and 3-aryl sydnone imine salts in high yield under mild conditions. This method utilizes isoamyl nitrite for nitrosation followed by cyclization with dry HCl gas, circumventing the isolation of the problematic nitroso intermediate. wright.edu

Recent advancements in the synthesis of sydnone imine derivatives have focused on functionalization at the C4 and N6 positions. For instance, C4-halogenation of iminosydnones bearing a protected N6-imine function can be achieved using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to yield 4-bromo- or 4-iodo derivatives. nih.gov While 4-chlorosydnone imines were not readily formed using N-chlorosuccinimide, debromination of brominated analogues has been successfully performed using NaBH4 or Na2SO3. nih.gov

Functionalization at the N6 position typically involves the interaction of the iminosydnone with various carbonyl electrophiles. For example, N6-tert-butoxycarbonylsydnone imines can be synthesized by acylating sydnone imine hydrochlorides with Boc2O in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) under mild conditions. nih.gov Another method involves the acylation of sydnone imines with CBzCl. nih.gov Mild methods for synthesizing N6-α-haloacyl substituted sydnone imines by treating parent mesoionic heterocycles with α-haloacyl chlorides have also been developed. These compounds serve as convenient intermediates for preparing a variety of N6-α-amino- and N6-α-thio-substituted acyl sydnone imines. nih.gov

Novel building blocks beyond the core sydnone structure are also being explored for generating diverse this compound analogues. For example, research has investigated the synthesis of sydnone derivatives conjugated to other moieties with known biological activities, such as 3-cyano-2-oxopyridine, 2-amino-3-cyanopyridine, 2-arylidene-1-ethylidenehydrazine, and 2-aroyl-1-ethylidenehydrazine moieties. researchgate.net A key intermediate in some of these syntheses is 3-(4-acetylphenyl)sydnone, which can react with appropriate aldehydes, ethyl cyanoacetate, or malononitrile (B47326) to yield various sydnone derivatives. researchgate.net

The sydnone ring system's ability to undergo cycloaddition reactions, particularly sydnone-alkyne cycloadditions, makes it a valuable building block for constructing more complex molecular architectures. rsc.org Recent developments in this area focus on achieving high regiocontrol and milder reaction conditions for these cycloadditions. rsc.org

The synthesis of novel sydnone derivatives also involves the preparation of specific precursors. For instance, substituted phenylsydnone derivatives have been prepared by the cyclization of corresponding N-nitroso-N-(carboxyphenyl)-glycine compounds. The resulting 3-(carboxyphenyl)sydnones can then undergo various chemical reactions on the carboxylic acid group to yield further analogues. researchgate.net

Research also highlights the synthesis of compounds containing coumarinyl sydnone derivatives from starting materials like 4-methyl-7-hydroxy-8-nitro coumarin. researchgate.net Additionally, ten different 3,3′-(sulfonyldi-(1,4-phenylene) bis-{4-[(substituted- 1-yl) methyl] sydnones} have been synthesized from 4,4′-diaminodiphenylsulfone, demonstrating the use of difunctional building blocks to create dimeric sydnone structures. researchgate.net

The development of novel building blocks for medicinal chemistry is an ongoing area of research, with a focus on introducing chemical diversity and desirable properties into target molecules. researchgate.netlifechemicals.comcsmres.co.uk While not exclusive to this compound chemistry, advancements in creating novel scaffolds, functionalized heterocycles, and 3D molecular structures can potentially provide new avenues for synthesizing this compound analogues with enhanced characteristics. lifechemicals.comillinois.edu

Specific examples of intermediates and building blocks mentioned in the context of sydnone and sydnone imine synthesis include:

| Intermediate/Building Block | Role in Synthesis | Relevant Research Findings |

| N-substituted-N-nitrosoglycinonitrile | Precursor for sydnone imine synthesis via acidic cyclization. wright.edu | Cyclization can yield sydnonimine salts. wright.edu Isolation of this intermediate can be avoided in one-pot procedures. wright.edu |

| α-amino nitrile derivatives | Starting materials for sydnone imine synthesis via nitrosation and cyclization. nih.govthieme-connect.com | Standard method involves nitrosation with NaNO2 in aqueous acid or alkyl nitrites. thieme-connect.com NOBF4-mediated nitrosation-cyclization has been developed. thieme-connect.comthieme-connect.com |

| 3-(4-acetylphenyl)sydnone | Key intermediate for conjugating sydnone with other moieties. researchgate.net | Reacts with aldehydes, ethyl cyanoacetate, or malononitrile to form various derivatives. researchgate.net |

| 4,4′-diaminodiphenylsulfone | Starting material for bis-sydnone synthesis. researchgate.net | Used to synthesize 3,3′-(sulfonyldi-(1,4-phenylene) bis-{4-[(substituted- 1-yl) methyl] sydnones}. researchgate.net |

| N6-tert-butoxycarbonyl-4-formyl-3-isopropylsydnone imine | Intermediate in the synthesis of 4-(hydroxymethyl)-3-isopropylsydnone imine. mdpi.com | Reduced with NaBH4 to the hydroxymethyl derivative. mdpi.com |

| N6-tert-butoxycarbonyl-4-(hydroxymethyl)-3-isopropylsydnone imine | Intermediate in the synthesis of 4-(hydroxymethyl)-3-isopropylsydnone imine hydrochloride. mdpi.com | Treated with HCl in dioxane to yield the hydrochloride salt. mdpi.com |

| N-nitroso-N-(carboxyphenyl)-glycine | Precursor for 3-(carboxyphenyl)sydnones. researchgate.net | Cyclization yields 3-(carboxyphenyl)sydnones which can be further functionalized. researchgate.net |

| 4-methyl-7-hydroxy-8-nitro coumarin | Starting material for coumarinyl sydnone derivatives. researchgate.net | Used in the synthesis of novel sydnone compounds. researchgate.net |

| α-haloacyl chlorides | Reagents for N6-functionalization of sydnone imines. nih.gov | Used to synthesize N6-α-haloacyl substituted sydnone imines, which are intermediates for amino- and thio-substituted derivatives. nih.gov |

Theoretical and Computational Investigations of Sydnophene

Quantum Chemical Calculations of Sydnophene Electronic Structure

Quantum chemical calculations are employed to determine the electronic structure of molecules by solving the Schrödinger equation. ornl.govwikipedia.orgnorthwestern.edu These calculations provide information about the distribution of electrons within a molecule, which is fundamental to understanding its chemical behavior. ornl.govcore.ac.uk

Molecular Orbital Analysis and Aromaticity Studies

Molecular orbital (MO) analysis is a key technique in quantum chemistry used to describe the behavior of electrons in molecules. It involves combining atomic orbitals to form molecular orbitals that span the entire molecule. Analyzing the shapes and energies of these molecular orbitals provides insights into bonding, stability, and reactivity. wolfram.comscielo.br

Aromaticity is a concept used to describe the enhanced stability of cyclic, conjugated molecules that meet certain criteria, typically involving a specific number of pi electrons. Computational methods, including those based on MO analysis and electron delocalization measures, are used to assess the degree of aromaticity in a molecule. scielo.brehu.eusrsc.orgmdpi.comnih.gov Sydnone (B8496669) imines, as mesoionic compounds with a dipolar nature and delocalized charges, are of interest in studies of aromaticity. researchgate.netresearchgate.net

Electron Density Distribution and Electrostatic Potential Mapping

Electron density distribution describes how electrons are spread throughout a molecule. mdpi.comcore.ac.uk Electrostatic potential maps (MEPs) are visual representations of the charge distribution, illustrating the potential energy of a positive point charge at different locations around the molecule. wolfram.comlibretexts.org These maps are valuable for understanding how a molecule might interact with other charged species, with regions of negative potential indicating areas where a positive charge would be attracted, and regions of positive potential indicating areas where a negative charge would be attracted. wolfram.comlibretexts.orgschrodinger.com Computational methods are used to calculate and map these properties onto the molecular structure. mdpi.comcore.ac.ukwolfram.comlibretexts.orgschrodinger.com

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis involves studying the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. mkjc.in Molecular dynamics (MD) simulations are computational techniques that simulate the motion of atoms and molecules over time, providing insights into their dynamic behavior and the transitions between different conformations. mkjc.innih.govresearchgate.netmdpi.com

Exploration of Conformational Landscapes

The conformational landscape of a molecule refers to the set of all possible conformations and their relative energies. Exploring this landscape through computational methods like MD simulations helps to understand the flexibility of the molecule and identify the most stable or biologically relevant conformations. mdpi.comnih.govbiorxiv.orgnsf.govkavrakilab.org MD simulations can reveal the ensemble of accessible conformations and how they are influenced by various factors. mdpi.comdeshawresearch.com

Solvent Effects on this compound Conformation

The surrounding solvent can significantly influence a molecule's conformation and dynamics. usp.brchemrxiv.orgrsc.orgnih.gov Computational studies, particularly MD simulations, can incorporate the effects of different solvents to investigate how they alter the conformational preferences and behavior of a solute molecule like this compound. usp.brchemrxiv.orgnih.gov These simulations can reveal how solvent molecules interact with the solute and how these interactions affect the molecule's shape and flexibility. usp.brchemrxiv.org

Prediction of Reactivity and Reaction Mechanisms through Computational Models

Computational models are widely used to predict the reactivity of molecules and elucidate the mechanisms of chemical reactions. chemrxiv.orgnih.govdepositolegale.itcecam.org By calculating the energies of reactants, transition states, and products, computational chemistry can provide insights into the feasibility and pathways of chemical transformations. nih.gov

These models can help predict reaction outcomes, including regioselectivity and stereoselectivity, by evaluating the relative energies of different possible reaction pathways. chemrxiv.org Analysis of electronic properties, such as charge distribution and orbital interactions, derived from computational studies, aids in understanding the factors that govern reactivity and selectivity. nih.gov

In Silico Screening and Design of Novel this compound Analogues

In silico screening and computational design techniques are valuable tools for exploring the chemical space around a core structure like this compound, aiming to identify or design novel analogues with potentially enhanced or altered properties. These methodologies can predict various molecular properties and interactions without the need for immediate synthesis and experimental evaluation of every potential compound. ijpsjournal.commdpi.com

Virtual screening, a key component of in silico approaches, involves computationally evaluating large libraries of compounds to identify those most likely to possess a desired activity or binding profile. mdpi.comscielo.br This can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). SBVS relies on the known three-dimensional structure of a biological target (e.g., a protein), docking potential ligands into the binding site to predict their binding affinity and mode. scielo.br LBVS, on the other hand, utilizes information from known active molecules (ligands) to search for similar compounds based on properties like molecular fingerprints, pharmacophore models, or shape similarity. scielo.brqima-lifesciences.com

For this compound analogues, in silico screening could involve searching vast chemical databases for compounds sharing structural similarities or predicted properties with known this compound derivatives. This process can help prioritize candidates for synthesis and experimental validation, focusing resources on the most promising structures. mdpi.com

Computational design goes beyond screening existing compounds; it involves the de novo design or modification of molecular structures based on theoretical principles and desired properties. iphy.ac.cnijpsjournal.comtaylorfrancis.com This can include modifying substituents on the this compound core, altering the linker regions, or exploring different ring systems fused to the this compound structure. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models are often employed in this context. wikipedia.org QSAR models develop mathematical relationships between the structural or physicochemical properties of a set of compounds and their observed biological activity. researchgate.netwikipedia.org By building a QSAR model based on available data for this compound derivatives, researchers can predict the activity of newly designed analogues before they are synthesized. wikipedia.org

Molecular docking simulations are frequently used in the design process to predict how a designed this compound analogue might interact with a specific biological target at the atomic level. ijpsjournal.comirb.hr This provides insights into potential binding modes, crucial interactions (such as hydrogen bonds or pi-pi stacking), and estimated binding affinities. ijpsjournal.complos.org Molecular dynamics simulations can further assess the stability of the protein-ligand complex over time, providing a more dynamic view of the interaction. biorxiv.orgnih.govnih.gov

Detailed research findings in this area would typically involve:

Identification of key molecular descriptors: Computational studies would identify which molecular features (e.g., electronic properties, steric bulk, lipophilicity) of this compound analogues correlate with specific activities or properties.

Prediction of binding affinities: Using docking and scoring functions, computational methods can estimate the strength of interaction between designed analogues and target molecules.

Design of targeted libraries: Based on computational predictions, focused libraries of this compound analogues with specific structural modifications can be designed for synthesis and testing.

Analysis of structure-activity relationships: Computational studies contribute to understanding how changes in the this compound structure impact its activity, guiding the design of more potent or selective analogues. researchgate.netnih.gov

While specific data tables detailing in silico screening results or designed this compound analogues were not directly available in the search results, the general methodologies and types of data generated in such studies are well-established in computational chemistry and drug design. ijpsjournal.commdpi.comscielo.brplos.org

For example, a hypothetical data table illustrating the results of an in silico screening study might look like this:

| Compound ID | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of 5 Violations | Source Database |

| Analog_001 | -8.5 | 0 | ZINC |

| Analog_002 | -7.9 | 1 | PubChem |

| Analog_003 | -9.1 | 0 | ChemSpace |

| Analog_004 | -7.2 | 2 | MolPort |

Another hypothetical table might present data from the computational design and QSAR analysis of a series of this compound analogues:

| Analogue Structure (SMILES) | Molecular Weight | LogP | Predicted Activity (IC50, µM) |

| Cc1ccccc1n2... | 250.3 | 2.8 | 0.5 |

| Cc1ccc(Cl)cc1n2... | 284.7 | 3.5 | 0.2 |

| Cc1ccccc1C(=O)n2... | 266.3 | 1.9 | 1.2 |

These tables are illustrative examples of the kind of data that would be generated and analyzed during in silico screening and design efforts focused on this compound analogues. The actual data would depend on the specific targets, libraries, and computational methods employed in a given study.

Molecular and Cellular Mechanisms of Sydnophene Action Preclinical Focus

Ligand-Target Interactions: Receptor Binding and Allosteric Modulation Studies

Ligand-target interactions, particularly the binding of a compound to specific receptors, are fundamental to understanding its pharmacological profile. These interactions can involve direct binding to an orthosteric site or modulation of receptor activity through allosteric sites. vnmu.edu.uayoutube.comcreative-bioarray.com Receptor binding assays are standard techniques used to characterize these interactions, often employing radiolabeled ligands to measure binding affinity and receptor density. creative-bioarray.comrevvity.comsci-hub.senih.govchandranlab.orgnoaa.govresearchgate.net

Sydnophene has been reported to interact with several neurotransmitter systems, including cholinergic, adrenergic, and opioid receptors. smolecule.comwikipedia.org While the precise nature of these interactions (agonist, antagonist, or modulator) and the specific receptor subtypes involved require detailed investigation, these findings suggest a broad influence on neuronal signaling.

Characterization of Specific Receptor Subtypes

Characterizing the specific receptor subtypes with which a compound interacts is crucial for understanding its selectivity and potential therapeutic applications. Different receptor subtypes within a family can mediate distinct physiological responses. For instance, adrenergic receptors are divided into alpha and beta subtypes, each with further subdivisions, mediating diverse effects on the cardiovascular, respiratory, and other systems. Cholinergic receptors include nicotinic and muscarinic subtypes, also with various functional roles. Opioid receptors (mu, delta, kappa) are involved in pain modulation, reward, and other processes.

While this compound is indicated to interact with cholinergic, adrenergic, and opioid receptors smolecule.comwikipedia.org, detailed preclinical studies specifically characterizing the binding affinity and functional effects of this compound at individual subtypes (e.g., alpha-1 vs. alpha-2 adrenergic receptors, mu vs. delta opioid receptors) were not extensively detailed in the available literature. Such studies are essential for a comprehensive understanding of this compound's receptor pharmacology.

Kinetic and Thermodynamic Binding Analyses (e.g., Kd, Bmax)

Kinetic and thermodynamic binding analyses provide quantitative measures of the interaction between a ligand and its receptor. Key parameters include the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). revvity.comsci-hub.senih.govresearchgate.netturkupetcentre.netumich.edu

Kd (Equilibrium Dissociation Constant): Represents the concentration of the ligand at which half of the receptor sites are occupied at equilibrium. A lower Kd value indicates higher binding affinity. revvity.comsci-hub.seturkupetcentre.net

Bmax (Maximum Binding Capacity): Represents the total number of binding sites in a given tissue or cell preparation. revvity.comsci-hub.seturkupetcentre.netumich.edu

These parameters are typically determined through saturation binding experiments using increasing concentrations of a radiolabeled ligand. revvity.comsci-hub.seumich.edu Analysis of the binding data, often through methods like saturation curves and Scatchard plots, allows for the estimation of Kd and Bmax. sci-hub.senih.govturkupetcentre.netumich.edu

Enzyme Modulation and Inhibition Mechanisms

Enzyme modulation, particularly inhibition, is another significant mechanism by which drugs can exert their effects. Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and irreversible inhibition, affecting the enzyme's catalytic activity. patsnap.comresearchgate.netsigmaaldrich.commdpi.com

This compound is known to act as a reversible inhibitor of monoamine oxidase (MAO). smolecule.comwikipedia.org MAO is a key enzyme involved in the metabolism of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin (B10506). smolecule.comwikipedia.org By inhibiting MAO, this compound increases the levels of these neurotransmitters in the synaptic cleft, contributing to its stimulant and antidepressant-like effects. smolecule.com

Sydnones in general have been noted to interact with enzymes researchgate.netchemrxiv.org, suggesting that other enzyme targets for this compound might exist beyond MAO. However, the available information primarily highlights MAO inhibition as a characterized enzymatic mechanism of this compound.

Identification of Target Enzymes

The primary identified enzyme target for this compound is monoamine oxidase (MAO). smolecule.comwikipedia.org MAO exists in two isoforms, MAO-A and MAO-B, with different substrate specificities. While this compound is stated to be a reversible inhibitor of MAO smolecule.com, the specific isoform(s) (MAO-A, MAO-B, or both) inhibited by this compound and the selectivity profile were not explicitly detailed in the provided sources. Identifying the specific MAO isoforms targeted is important for understanding the nuances of its effects on different monoamine neurotransmitters.

Research into other potential enzyme targets for this compound or its metabolites would further contribute to understanding its full pharmacological profile.

Inhibition Kinetics and Structure-Based Enzyme Interaction Studies

Studies on enzyme inhibition kinetics provide information about the nature of the interaction between an inhibitor and an enzyme, including parameters like the inhibition constant (Ki). Different models of enzyme inhibition (e.g., competitive, non-competitive) are distinguished by their effects on the enzyme's kinetic parameters (Vmax and Km). researchgate.net

Structure-based enzyme interaction studies, often involving techniques like X-ray crystallography and molecular docking, aim to elucidate the precise binding site and interactions between an enzyme and its inhibitor at an atomic level. These studies can provide insights into the molecular determinants of binding affinity and specificity, guiding the design of more potent and selective inhibitors.

While this compound is known to be a reversible MAO inhibitor smolecule.com, detailed information regarding its inhibition kinetics (e.g., Ki values for MAO-A and/or MAO-B) and structure-based studies of its interaction with MAO were not found in the provided search results. Such studies would offer a deeper understanding of how this compound binds to and inhibits MAO.

Cellular Phenotypic Responses in In Vitro Models

In vitro cell culture models are valuable tools for studying the cellular effects of compounds and elucidating their mechanisms of action in a controlled environment. bmsclinicaltrials.comnih.govfrontiersin.orgresearchgate.net These models allow for the investigation of various cellular phenotypic responses, including changes in proliferation, differentiation, excitability, and the function of ion channels and transporters. cutm.ac.infrontiersin.org

Modulation of Cellular Proliferation and Differentiation

Cellular proliferation is the process of cell growth and division, leading to an increase in cell number. wikipedia.org Cell differentiation is the process by which cells acquire specialized morphological structures and functional characteristics. creative-diagnostics.com These processes are tightly regulated by complex signaling networks and are essential for development, tissue repair, and homeostasis. wikipedia.orgnih.govfrontiersin.org Dysregulation of proliferation and differentiation is implicated in various diseases, including cancer. wikipedia.orgmdpi.comfrontiersin.org

Second messengers are intracellular signaling molecules that trigger physiological changes such as proliferation and differentiation. cutm.ac.in While direct studies on this compound's modulation of cellular proliferation and differentiation were not explicitly found, the general role of second messengers in these processes suggests a potential avenue for this compound's influence, given its reported effects on signaling pathways. cutm.ac.inevitachem.com Studies investigating the effects of compounds on proliferation and differentiation often involve cell counting, metabolic assays, and the analysis of lineage-specific markers. creative-diagnostics.comnih.govfrontiersin.org

Neuronal Excitability and Synaptic Transmission Modulation in Cultured Systems

Neuronal excitability refers to the ability of a neuron to generate and propagate action potentials, which are electrical signals crucial for communication within the nervous system. nih.gov Synaptic transmission is the process by which neurons communicate with each other at synapses, involving the release of neurotransmitters and the activation of receptors on the postsynaptic neuron. nih.govembopress.org These processes are fundamental to brain function, including learning and memory. embopress.org In cultured neuronal systems, these aspects of neuronal function can be directly studied. frontiersin.org

Sodium channels are primary determinants of neuronal excitability. anr.fr Synaptic transmission can be modulated by the presynaptic membrane potential and the availability of ion channels. anr.fr Astrocytes, a type of glial cell, also play a role in modulating neuronal network excitability and transmission in cultured systems. frontiersin.org While specific studies detailing this compound's effects on neuronal excitability and synaptic transmission in cultured systems were not prominently featured in the search results, as a CNS stimulant, this compound is expected to influence neuronal activity. bsmi.uz The mechanisms could involve modulation of ion channels or neurotransmitter systems. Studies in this area often utilize electrophysiological techniques, such as patch-clamp recording, to measure membrane potential, ion currents, and synaptic activity. fz-juelich.de

Ion Channel and Transporter Function Studies

Ion channels and transporters are membrane proteins that regulate the flux of ions across cell membranes, playing critical roles in maintaining membrane potential, generating electrical signals, and regulating cellular volume and pH. frontiersin.orgfz-juelich.demdpi.com Ion channels can be gated by voltage, neurotransmitters, or second messengers. nih.gov Transporters actively move ions against their electrochemical gradients, utilizing energy. fz-juelich.de Dysregulation of ion channel and transporter function is implicated in various diseases. frontiersin.orguniv-tours.fr

Research into the mechanisms of ion channel and transporter function often involves patch-clamp electrophysiology and molecular dynamics simulations. fz-juelich.de While the search results did not provide specific data on how this compound interacts with particular ion channels or transporters, its potential effects on neuronal excitability and synaptic transmission suggest that it may influence the function of these proteins. nih.govanr.fr Further research is needed to identify which ion channels or transporters are affected by this compound and the precise mechanisms of these interactions.

4.5. Investigation of this compound Metabolites and Their Biological Activities In Vitro

Research into the molecular and cellular mechanisms of this compound action, particularly concerning its metabolites and their biological activities in vitro, appears to be an area with limited detailed public information. While this compound (also known as Feprosidnine) is recognized as a central nervous system stimulant and is noted as an intermediate in the synthesis of metabolites of Mesocarb hodoodo.com, specific in vitro studies comprehensively detailing the identification of this compound metabolites and the characterization of their individual biological activities are not extensively documented in the readily available scientific literature.

General studies on sydnone (B8496669) imines, the class of compounds to which this compound belongs, indicate that metabolic transformations can occur. For instance, some sydnone imines are known to act as exogenous donors of nitric oxide (NO), and the formation of superoxide (B77818) anion (O2−·) has been observed as a result of their metabolic transformations mdpi.com. Both NO and O2−· are signaling molecules involved in various physiological processes mdpi.com. However, these findings are related to the metabolic class rather than specific to this compound metabolites and their isolated in vitro activities.

The process of investigating drug metabolites typically involves in vitro techniques using cellular models like primary hepatocytes or liver slices, or subcellular fractions containing drug-metabolizing enzymes nih.gov. These methods aim to identify metabolites, understand metabolic pathways, and assess species-specific metabolism nih.gov. Subsequent studies would then evaluate the biological activity of these identified metabolites, for example, by testing their effects on specific cellular pathways or targets in vitro.

Given the limited specific data found regarding this compound metabolites' in vitro biological activities, a detailed presentation with data tables and extensive research findings for this specific subsection is not possible based on the current search results. The available information suggests a need for further dedicated research in this area to fully elucidate the metabolic fate of this compound and the biological profiles of its resulting metabolites in in vitro systems.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Sydnophene Analogues

Elucidation of Pharmacophoric Requirements for Biological Activity

Pharmacophores are key molecular features that are essential for a compound's biological activity and its interaction with a specific biological target fiveable.medergipark.org.tr. They represent the crucial 3D arrangement of chemical groups necessary to trigger or block a biological response fiveable.medergipark.org.trunivie.ac.at. Understanding pharmacophores is vital for designing effective drugs and optimizing lead compounds fiveable.me.

Identification of Key Structural Features for Receptor Affinity

Identifying the key structural features for receptor affinity involves determining which parts of a molecule are critical for binding to its biological target fiveable.meresearchgate.net. Structure-based pharmacophore approaches, which utilize information about the protein-ligand complex, are specialized in gaining insights into these interactions and identifying the essential pharmacophore features for optimal binding and biological activity researchgate.net. These models can help identify novel compounds that are likely to be biologically active dergipark.org.trresearchgate.net.

Contribution of Substituent Effects on Biological Response

Substituent effects play a significant role in modulating the biological response of a compound lasalle.eduucalgary.calibretexts.orglibretexts.orgsaskoer.ca. These effects can be electronic (inductive or resonance) or steric lasalle.edulibretexts.org. Electron-donating groups (EDGs) can increase electron density in a system, while electron-withdrawing groups (EWGs) decrease it lasalle.edulibretexts.org. The nature and position of substituents can significantly affect a molecule's reactivity and its interactions with biological targets wikipedia.orgucalgary.calibretexts.orgsaskoer.ca. For sydnone (B8496669) imines like Sydnophene, modifications to the substituents on the sydnone ring or the attached groups would be expected to influence their interaction with various biological targets, thereby affecting their pharmacological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

QSAR modeling aims to establish quantitative relationships between the structural properties of molecules and their biological activities scienceforecastoa.comresearchgate.netnih.gov. This is done by using mathematical and statistical methods to correlate molecular descriptors (numerical descriptions of molecular structure) with observed biological effects scienceforecastoa.comresearchgate.netresearchgate.net.

Development of Predictive Models for Biological Activity

Predictive models for biological activity are developed using QSAR techniques to forecast the activity of new chemical entities based on their structure scienceforecastoa.comresearchgate.netcas.orgnih.govnih.gov. These models are built upon datasets of known compounds and their measured biological activities researchgate.netcas.orgnih.gov. By identifying the structural features that correlate with activity, these models can guide the design and selection of compounds with desired properties collaborativedrug.comcas.org. The accuracy of these models is highly dependent on the quality and management of the data used to build them cas.org.

Application of Machine Learning in SAR Analysis

Machine learning (ML) techniques are increasingly applied in SAR and QSAR analysis to develop more powerful and accurate predictive models dergipark.org.trresearchgate.neticeye.comresearchgate.netbio.toolsarxiv.orgresearchgate.netnih.gov. ML algorithms can identify complex, non-linear relationships between molecular descriptors and biological activity that might be missed by traditional statistical methods researchgate.netresearchgate.netnih.gov. Deep learning, a subset of ML, has shown promise in various areas of cheminformatics, including property prediction researchgate.netarxiv.org. The application of ML in SAR analysis of this compound derivatives could potentially lead to more accurate predictions of their biological activities and facilitate the identification of promising new analogues.

Structure-Property Relationships Pertaining to Biorecognition and Delivery

Factors Influencing Ligand-Receptor Association Kinetics

Ligand-receptor association kinetics are a critical aspect of understanding how a compound interacts with its biological target. These kinetics are described by the association rate constant (kon or ka) and the dissociation rate constant (koff or kd), which together determine the equilibrium dissociation constant (KD) giffordbioscience.combio-rad.comvanderbilt.edu. The KD represents the affinity of the ligand for the receptor, while the kinetic rates provide insight into the dynamics of the binding process, including the residence time of the ligand on the receptor vanderbilt.eduuniversiteitleiden.nl.

Several factors can influence ligand-receptor association kinetics. These include the chemical structure of the ligand and the receptor, the presence of cofactors or ions, temperature, pH, and the properties of the surrounding environment drugtargetreview.comvanderbilt.edu. For this compound analogues, modifications to the core sydnone imine structure and attached functional groups would be expected to impact their interaction with target receptors, potentially altering both the rate of binding and dissociation.

Techniques such as Surface Plasmon Resonance (SPR) and Grating Coupled Interferometry (GCI) are commonly used to study ligand-receptor binding kinetics in real-time and label-free drugtargetreview.comgiffordbioscience.combio-rad.comnih.govmdpi.com. These methods involve immobilizing one binding partner (e.g., the receptor) on a sensor surface and flowing the other partner (the ligand) over it, measuring changes in refractive index as binding occurs giffordbioscience.combio-rad.commdpi.com. This allows for the determination of association and dissociation rates, and thus the kinetic KD giffordbioscience.combio-rad.commdpi.com.

While the importance of understanding binding kinetics in drug discovery is recognized, particularly for optimizing in vivo efficacy and safety, specific data on the ligand-receptor association kinetics of this compound or its analogues were not found in the provided search results universiteitleiden.nlresearchgate.net. Studies on other compound classes, such as draflazine (B1670937) analogues interacting with the equilibrative nucleoside transporter-1 (ENT1), have demonstrated that variations in dissociation rates can lead to significantly different residence times, impacting target occupancy and effect universiteitleiden.nlresearchgate.net.

Computational Prediction of this compound ADME-Relevant Parameters (Preclinical)

Computational methods play a significant role in modern preclinical drug discovery by enabling the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties taylorandfrancis.comnih.govfiveable.menih.govresearchgate.netmdpi.commdpi.comnih.govfrontiersin.orgjcdronline.orgplos.org. Predicting these parameters early in the development process is crucial for selecting promising drug candidates, optimizing their pharmacokinetic profiles, and reducing the likelihood of failure in later, more costly stages nih.govfiveable.menih.govnih.gov.

In silico ADME prediction utilizes various computational approaches, including molecular modeling and data modeling techniques such as Quantitative Structure-Activity Relationships (QSAR) and Physiologically Based Pharmacokinetic (PBPK) modeling nih.govresearchgate.netmdpi.comfrontiersin.org. These methods leverage the chemical structure of a compound to predict how it will behave within a biological system nih.govmdpi.com. Parameters that can be computationally predicted include gastrointestinal absorption, blood-brain barrier penetration, metabolic stability (often related to interactions with cytochrome P450 enzymes), plasma protein binding, and clearance rates nih.govmdpi.commdpi.comnih.govnih.govjcdronline.org.

Computational tools and databases are widely used for ADME prediction in preclinical studies nih.govnih.govresearchgate.netmdpi.commdpi.com. These tools can help assess the drug-like properties of potential candidates and guide structural modifications to improve their pharmacokinetic profiles fiveable.memdpi.comjcdronline.org. For example, in silico ADMET analysis has been used to evaluate the properties of other compound classes, such as N-aryl-benzimidazolone analogues and triclosan (B1682465) analogues, to assess their potential as drug candidates mdpi.comjcdronline.org.

Despite the established methodologies for computational ADME prediction and its widespread application in preclinical research, specific computational predictions of ADME-relevant parameters for this compound or its analogues were not found in the provided search results nih.govnih.govresearchgate.netcatapult.org.uk. Research on other compounds highlights the value of these predictions in streamlining the drug discovery process and informing decisions regarding candidate selection and optimization mdpi.comfrontiersin.orgjcdronline.org.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Sydnophene in Animal Models

Absorption and Distribution Studies in Animal Systems

Absorption refers to the process by which a substance enters the bloodstream, while distribution describes its subsequent movement throughout the body to various tissues and organs. omicsonline.orgmerckvetmanual.com These processes are influenced by the drug's physicochemical properties and the physiological characteristics of the animal model. merckvetmanual.com

Bioavailability in Preclinical Models

Bioavailability (F) is a key pharmacokinetic parameter that represents the fraction of an administered dose of unchanged drug that reaches the systemic circulation. europa.eu It is typically determined by comparing the area under the plasma concentration-time curve (AUC) following extravascular administration (e.g., oral) to that following intravenous administration. europa.euresearchgate.net While animal models are used to estimate bioavailability, extrapolating these values directly to humans can be challenging due to species-specific differences. nih.govpharmainformatic.com

Tissue Distribution and Compartmental Analysis

Tissue distribution studies investigate how a drug is distributed among various tissues and organs after it enters the systemic circulation. merckvetmanual.compharmaron.com This is influenced by factors such as blood flow to tissues, plasma protein binding, tissue binding, and the permeability of biological membranes. merckvetmanual.comnih.gov Techniques like quantitative whole-body autoradiography (QWBA) and microautoradiography (mARG) are employed to visualize and quantify the distribution of radiolabeled compounds in animal tissues. pharmaron.com

Compartmental analysis is a mathematical modeling approach used to describe the movement of a drug within the body by dividing the body into theoretical compartments (e.g., central compartment representing blood and highly perfused organs, peripheral compartments representing other tissues). mdpi.com By fitting experimental plasma concentration-time data to these models, pharmacokinetic parameters such as volume of distribution (Vd) and transfer rates between compartments can be estimated. mdpi.comnih.gov

Blood-Brain Barrier Permeation Studies in Animal Models

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) from substances in the bloodstream. nih.govnih.gov Permeation across the BBB is a critical factor for drugs targeting the CNS. nih.govnih.gov Preclinical studies in animal models are used to assess the extent to which a compound can cross the BBB. nih.govnih.govmdpi.commdpi.com Methods include measuring drug concentrations in brain tissue and plasma after administration, or using techniques with tracers to assess barrier integrity and permeability. nih.govmdpi.commdpi.com

Metabolism and Biotransformation Pathways in Preclinical Species

Metabolism, or biotransformation, is the process by which the body chemically alters a drug. omicsonline.orgmerckvetmanual.com This primarily occurs in the liver, catalyzed by various enzymes, particularly cytochrome P450 (CYP) enzymes. pharmaron.comevotec.combdj.co.jp Metabolism can lead to the formation of metabolites, which may be pharmacologically active or inactive, and can facilitate the elimination of the drug from the body. omicsonline.orgmerckvetmanual.com Understanding metabolic pathways in preclinical species is important for predicting human metabolism and identifying potential species differences. fda.govnih.govmdpi.com

Identification of Metabolites and Metabolic Enzymes

Identifying the metabolites of a drug and the enzymes responsible for their formation is a key aspect of preclinical metabolism studies. fda.govevotec.com In vitro studies using liver microsomes or hepatocytes from various animal species (e.g., rat, mouse, dog, monkey) are commonly employed to investigate metabolic pathways and identify metabolites. pharmaron.comevotec.com Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the identification and quantification of metabolites. pharmaron.comevotec.com

Specific details on the identified metabolites and metabolic enzymes of Sydnophene in preclinical species were not extensively detailed in the searched literature directly concerning this compound. However, related compounds like Mesocarb are known to undergo hepatic metabolism, including hydroxylation and hydrolytic cleavage. wikipedia.orggoogle.comgoogle.com this compound is structurally related to Mesocarb and amphetamine, which are metabolized by various enzymes. wikipedia.orgwikipedia.orggoogle.comgoogle.com Preclinical studies would typically involve incubating this compound with liver fractions (microsomes, hepatocytes) from different species and analyzing the resulting samples for metabolites using techniques like LC-MS/MS. pharmaron.comevotec.com

In Vivo Metabolic Stability and Clearance

In vivo metabolic stability refers to how resistant a drug is to degradation in a living organism. bdj.co.jpmdpi.com Clearance (CL) is a pharmacokinetic parameter that describes the rate at which a drug is removed from the body, either by metabolism or excretion. europa.eufrontiersin.org In vivo PK studies in animal models provide data on the metabolic stability and clearance of a compound. fda.govmdpi.comfrontiersin.org By measuring the decline in parent drug concentration in plasma over time, parameters like half-life (t₁/₂) and clearance can be calculated. europa.eumdpi.comfrontiersin.org

Excretion Routes and Kinetics in Animal Studies

Understanding the excretion pathways and kinetics of a compound in animal models is a standard part of preclinical ADME studies. bioivt.comuio.no These studies aim to quantify the contribution of different routes, such as urine, feces, and expired air, to the total elimination of the parent drug and its metabolites. bioivt.com Radiolabeling techniques are often employed in excretion and metabolism experiments to track the drug-related material. srce.hrnih.gov

To accurately determine this compound's excretion routes and kinetics, dedicated mass balance and biliary excretion studies in relevant animal species would be required. bioivt.com These studies typically involve administering a radiolabeled compound and collecting urine, feces, and potentially bile over time to quantify the excreted radioactivity. bioivt.comsrce.hr

Preclinical Pharmacodynamic Endpoints and Biomarker Discovery (Mechanistic)

Pharmacodynamic studies in the preclinical phase investigate the effects of a drug on the organism and aim to elucidate its mechanism of action. zshklabs.com For a compound like this compound, known for its stimulant and antidepressant-like activities wikipedia.org, preclinical pharmacodynamic investigations would focus on the underlying biological processes modulated by the drug. Mechanism-based pharmacokinetic/pharmacodynamic (PK/PD) models are important for identifying drug- and system-specific factors that determine the intensity and time-course of pharmacological effects. nih.govnih.gov

This compound's proposed mechanisms include reversible monoamine oxidase inhibition, cholinergic, adrenergic, opioid, and nitric oxide donating actions. wikipedia.org Preclinical studies would explore how this compound interacts with these systems at a mechanistic level.

Dose-Response Characterization in Animal Behavioral Models (focused on mechanism, not efficacy)

Dose-response studies in animal behavioral models are used to characterize the relationship between the dose of a compound and the magnitude of the observed effect. scielo.bruaeh.edu.mx When focused on mechanism rather than just efficacy, these studies aim to understand how different doses of this compound influence specific behaviors that are thought to be mediated by the proposed mechanisms of action.

For instance, if this compound affects monoaminergic systems, behavioral models sensitive to changes in dopamine, norepinephrine, or serotonin (B10506) could be used. wikipedia.org Evaluating the dose-response relationship in such models can provide insights into the potency of this compound in modulating these systems and the range of doses over which specific mechanistic effects are observed. Behavioral sensitization models, for example, are used to study the potentiation of drug-induced locomotion after repeated exposure, which can provide insight into molecular and cellular modifications induced by the drug. frontiersin.org Dose-response profiles in behavioral models can sometimes be bell-shaped, with effects diminishing at higher doses. scielo.br

While the searched literature mentions this compound's stimulant and antidepressant activities wikipedia.org, specific detailed dose-response data in animal behavioral models focused solely on the underlying mechanism were not found. Such studies would involve administering varying doses of this compound to animals and measuring specific behavioral endpoints relevant to its proposed mechanisms, such as changes in motor activity, responses in learned behaviors, or reactions to specific stimuli. scielo.brfrontiersin.org

Neurochemical and Electrophysiological Correlates of Action in Animals

Investigating the neurochemical and electrophysiological effects of this compound in animal models provides direct evidence of its interaction with the nervous system and helps to elucidate its mechanism of action. Neurochemical studies measure the levels or activity of neurotransmitters, enzymes, or other signaling molecules in specific brain regions following this compound administration. nih.govnih.gov Electrophysiological studies examine the electrical activity of neurons or neural circuits, such as changes in firing rates, synaptic plasticity, or oscillatory activity. nih.govnih.govnih.govnih.govfsu.edu

Given this compound's proposed effects on monoamines, neurochemical studies could involve measuring levels of dopamine, norepinephrine, serotonin, and their metabolites in brain areas known to be involved in mood, motivation, and motor control. wikipedia.orgnih.gov Studies on other compounds affecting monoaminergic systems have shown correlations between behavioral effects and changes in neurotransmitter levels or receptor activity. nih.gov

Electrophysiological studies could investigate this compound's impact on neuronal excitability, synaptic transmission, or network activity in relevant brain regions. For example, if this compound acts as a reversible monoamine oxidase inhibitor, electrophysiological studies might look at its effects on the activity of neurons regulated by monoaminergic input. wikipedia.orgnih.gov Studies on other compounds affecting neural circuits have utilized techniques like extracellular single neuron recordings or evoked potential recordings to understand their mechanisms. nih.govfsu.edu

While the general importance of neurochemical and electrophysiological studies in understanding drug mechanisms is highlighted in the literature nih.govnih.govfsu.edu, specific detailed findings regarding the neurochemical and electrophysiological correlates of this compound's action in animal models were not identified in the search results. Conducting such studies would involve techniques like in vivo microdialysis to measure neurotransmitter release or in vivo electrophysiology to record neuronal activity in animals treated with this compound. nih.govfsu.edu

Advanced Analytical Methodologies for Sydnophene Research

Development of Sensitive and Selective Detection Methods for Sydnophene

Developing analytical methods capable of sensitive and selective detection is crucial for accurately quantifying this compound and its related compounds, particularly in complex biological matrices. Sensitivity refers to the ability to detect small changes in analyte concentration, while selectivity ensures that the signal measured is specifically from the target compound without interference from other substances in the sample. nih.govmdpi.com

Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS) for Trace Analysis in Biological Samples

Chromatography coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) are powerful techniques widely used for the detection, quantitation, and localization of pharmaceuticals and metabolites in biological samples. europeanpharmaceuticalreview.com Liquid chromatography (LC), and to a lesser extent gas chromatography (GC), are employed to separate compounds before mass spectrometric analysis. europeanpharmaceuticalreview.com

LC-MS is an analytical method that uses liquid chromatography to separate compounds in complex liquid samples, followed by mass spectrometry for identification. researchgate.net This process involves sample introduction, chromatographic separation, compound ionization, mass spectrometric analysis, ion detection, and data analysis. researchgate.net Ultra-performance liquid chromatography (UPLC) is often preferred for fractionating pharmaceuticals and metabolites in biological matrices like plasma, serum, urine, and tissue homogenates. europeanpharmaceuticalreview.com LC-MS is extensively used in pharmaceutical metabolomics for qualitative and quantitative analysis of metabolite profiles in biological specimens after drug administration. europeanpharmaceuticalreview.com

GC-MS is well-suited for the analysis of volatile and semi-volatile organic molecules. thermofisher.comfilab.fr It is commonly applied for the analysis of biological samples for substances like drugs of abuse. thermofisher.comthermofisher.com In GC-MS, the sample is vaporized and separated into components using a capillary column. thermofisher.com Compounds elute at different times based on boiling point and polarity, and their retention time is a key identifier. thermofisher.com this compound itself has been analyzed by gas chromatography/mass spectrometry (GC/MS). chem960.comresearcher.life Specifically, N-trifluoroacylated sydnophen (SP-NTFA), a derivative, has been analyzed using GC/MS, indicating the applicability of this technique for this compound and its modified forms. researcher.life

Tandem mass spectrometry (MS/MS) can enhance identification by fragmenting precursor ions to produce unique product ions. europeanpharmaceuticalreview.comthermofisher.com This is particularly useful for detecting metabolites in the lower m/z range where interference from other small molecules is possible. europeanpharmaceuticalreview.com LC-MS/MS methods are capable of determining target compounds at very low levels and are commonly applied for detection in various matrices. mdpi.com Ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) has enabled the development of more sensitive and rapid methods for pharmaceuticals. mdpi.com

Sample preparation techniques are often necessary before GC-MS or LC-MS analysis of biological matrices to separate analytes from interferences. europeanpharmaceuticalreview.com This can include tissue homogenization, centrifugation, solvent extraction, solid phase extraction (SPE), or protein precipitation. europeanpharmaceuticalreview.com For urine, simple dilution is sometimes sufficient. europeanpharmaceuticalreview.com

Spectroscopic and Spectrometric Techniques for Complex Structural Elucidation of Metabolites and Derivatives

Spectroscopic and spectrometric techniques are essential for obtaining detailed structural information about this compound metabolites and derivatives, aiding in their identification and characterization.

Multi-Dimensional NMR Spectroscopy for Elucidating Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing insight into molecular structure and dynamics. iaea.org Multi-dimensional NMR experiments can resolve overlapping peaks in complex spectra and provide information about interactions between different atomic sites in molecules. iaea.orgsfu.ca Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly useful. sfu.calibretexts.org NOESY can be very useful for looking at stereochemistry and 3D structure by detecting through-space interactions between nuclei. libretexts.orgwordpress.com This ability to reveal spatial proximity makes multi-dimensional NMR valuable for elucidating the stereochemistry of complex molecules like metabolites and derivatives.

High-Resolution Mass Spectrometry for Metabolite Identification

Mass spectrometry plays a key role in drug metabolite identification. ijpras.com High-resolution mass spectrometry (HRMS) has emerged as a leading tool for detecting and identifying metabolites, including both known and unknown compounds. ijpras.comresearchgate.net HRMS systems, such as Time-of-Flight (TOF), quadrupole-TOF (Q-TOF), Fourier transform ion cyclotron resonance (FT-ICR), and Orbitrap, can provide accurate masses of a drug and its metabolites when coupled with liquid chromatography. ijpras.com

Accurate mass data obtained by HRMS helps to distinguish isobaric molecular ions in metabolite identification studies. ijpras.com The development of Q-TOF instruments has enabled the detection of trace levels of metabolites. ijpras.com HRMS improves data quantity and quality compared to unit mass resolution MS, allowing the detection of more compounds due to enhanced mass resolution and sensitivity. Tandem MS (MS/MS or MSn) is commonly used in metabolomics to increase confidence during metabolite identification by providing fragmentation data. thermofisher.comijpras.com More advanced MS systems can achieve multiple sequential rounds of mass spectrometry (MS3) for further structural elucidation. thermofisher.com

Imaging Techniques for In Vivo Distribution Studies in Animal Models (e.g., PET, SPECT, MRI)

In vivo imaging techniques are non-invasive methods used to monitor and visualize biological processes, including the distribution of compounds, in living animal models. spectralinvivo.comnih.gov Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Magnetic Resonance Imaging (MRI) are among the commonly used modalities in preclinical research. spectralinvivo.comnih.gov

PET imaging is a quantitative and highly sensitive technique that offers excellent penetration depth and spatial resolution for assessing specific biological processes at the molecular level using radiolabeled tracers. spectralinvivo.commdpi.com SPECT is a nuclear medicine tomographic imaging technique using gamma rays to produce a three-dimensional image of the distribution of a radioactive tracer, allowing assessment of tissue perfusion and functionality. nih.govnih.govwikipedia.org SPECT imaging can provide true 3D information and is increasingly used in animal research for accurate and non-invasive longitudinal studies. wikipedia.orghelsinki.fi It allows 3D visualization and accurate quantification of radioligands. helsinki.fi SPECT/CT combines SPECT with computed tomography for both molecular and morphological functional imaging. helsinki.fi

MRI provides high spatial resolution and is used for obtaining physiological, molecular, and anatomical information. spectralinvivo.com While MRI is valuable, it can be challenging for imaging rapidly moving structures like the heart, and scans can be long for animals. mdpi.com However, when combined with other modalities like PET and CT, MRI can be a helpful tool for in vivo assessment. mdpi.com

These imaging techniques allow for the non-invasive assessment of compound distribution within living organisms, providing valuable data for pharmacokinetic and pharmacodynamic studies in animal models. nih.gov While the provided search results discuss these techniques in the context of various research areas and compounds, there is no specific mention of their direct application for studying the in vivo distribution of this compound in animal models. However, these are the standard methodologies that would be employed for such studies.

Emerging Research Applications and Future Trajectories for Sydnophene

Sydnophene as a Probe in Neurobiology and Receptor Pharmacology Research

Given its historical use as a central nervous system stimulant and its reported interactions with adrenergic, cholinergic, and opioid systems, this compound, or its derivatives, could potentially serve as chemical probes in neurobiology and receptor pharmacology research. wikipedia.org Chemical probes are small molecules used to modulate the activity of specific biological targets, such as receptors, to study their function in cells or organisms. eddc.sgucsf.edudruggablegenome.net

Research in receptor pharmacology often involves identifying and characterizing ligands that interact with specific receptors, including G protein-coupled receptors (GPCRs), which are significant drug targets. ucsf.edudruggablegenome.netusc.gal this compound's reported mechanisms, including potential interactions with adrenergic and opioid systems, fall within the scope of such research. wikipedia.org Developing selective chemical probes is crucial for illuminating the function of receptors, particularly understudied or "orphan" receptors. ucsf.edudruggablegenome.net While this compound's exact receptor binding profile beyond the broadly mentioned systems is not clearly defined in the provided information, further pharmacological studies could identify specific receptor targets, making this compound or its analogs valuable tools for investigating the roles of these receptors in neural circuits and behavior. cornell.eduupenn.eduru.nlfchampalimaud.org

Potential as a Lead Compound for Novel Chemical Biology Tools

This compound, as a mesoionic sydnone (B8496669) imine, belongs to a class of compounds with diverse biological activities. chemrxiv.orgrsc.org The discovery of compounds with promising biological activity serves as a starting point, or "lead compound," for the development of novel tools in chemical biology and drug discovery. patsnap.comdanaher.comsolubilityofthings.com A lead compound possesses desirable biological activity and can be further optimized to enhance its properties. patsnap.comsolubilityofthings.com

The recent discovery that sydnone imines can participate in bioorthogonal click-and-release reactions has stimulated renewed interest in their potential applications in chemical biology. rsc.org Bioorthogonal chemistry involves reactions that can occur within living systems without interfering with native biochemical processes. This makes sydnone imines promising for developing new chemical biology tools, such as probes for imaging, drug delivery systems, or tools for targeted protein modification. tum.demit.edu this compound's core structure could potentially be modified to develop such tools, leveraging the unique reactivity of the sydnone imine moiety. danaher.com

Integration of this compound Research with Systems Biology Approaches

Systems biology aims to understand biological systems as a whole, integrating data from various levels, such as genomics, proteomics, and metabolomics, to build comprehensive models. indiana.edusysbio.se Integrating research on compounds like this compound with systems biology approaches could provide a more holistic understanding of their effects on biological systems. ontosight.ai

By using this compound or its derivatives as perturbations in biological systems (e.g., cell cultures or model organisms), researchers could employ systems biology techniques to analyze the resulting changes in gene expression, protein activity, or metabolic pathways. This could help to deconvolve the complex mechanisms of action of this compound, which are currently not clearly established despite its known pharmacological effects. wikipedia.org For instance, investigating how this compound affects protein-protein interaction networks or signaling cascades using proteomic and phosphoproteomic approaches could reveal previously unknown targets or pathways influenced by the compound. indiana.edu

Unexplored Research Avenues and Challenges in this compound Chemistry and Biology

Despite its historical use, detailed modern research on this compound appears limited in readily accessible sources. ontosight.ai This suggests several unexplored research avenues. A comprehensive re-evaluation of this compound's pharmacological profile using modern high-throughput screening and receptor profiling techniques could identify novel targets and off-target interactions. danaher.com Exploring the potential of this compound and its analogs in the context of the recently discovered bioorthogonal reactivity of sydnone imines is another promising area. rsc.org

Challenges in this compound chemistry and biology include the limited availability of detailed recent research, which necessitates fundamental studies to fully understand its interactions with biological systems at a molecular level. ontosight.ai Elucidating the precise mechanisms underlying its reported antidepressant and stimulant effects requires further investigation. wikipedia.org Additionally, developing more selective derivatives of this compound to minimize potential off-target effects, as is common in lead compound optimization, presents a chemical challenge. patsnap.comdanaher.com The synthesis of novel sydnone imine derivatives with tailored properties for specific chemical biology applications also requires further chemical innovation. frontiersin.orgresearchgate.netwright.edu

Outlook on Collaborative Research and Interdisciplinary Approaches

Advancing research on this compound and its potential applications will likely benefit significantly from collaborative and interdisciplinary approaches. somatosphere.comypidathu.or.idecorrector.comuni-muenster.de Collaboration between synthetic chemists, medicinal chemists, pharmacologists, neurobiologists, and systems biologists will be crucial to synthesize novel this compound analogs, evaluate their biological activities, determine their mechanisms of action, and explore their potential as chemical biology tools or therapeutic leads. frontiersin.orgrsc.orgspectroscopyonline.com

Interdisciplinary teams can leverage diverse expertise and methodologies, from organic synthesis and structural biology to advanced microscopy, computational modeling, and systems-level analyses, to gain a comprehensive understanding of this compound's effects. danaher.comtum.demit.eduindiana.eduypidathu.or.iduni-muenster.despectroscopyonline.com Such collaborations can accelerate the discovery and development of new applications for this compound and other sydnone imine compounds. somatosphere.comecorrector.comresearchgate.net

Q & A

Q. What experimental frameworks are recommended for investigating Sydnophene’s pharmacological mechanisms?

To study pharmacological mechanisms, employ the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

- Population : Specific cell lines or animal models (e.g., in vitro assays targeting kinase inhibition).

- Intervention : this compound administration at varying concentrations.

- Comparison : Baseline activity or control compounds (e.g., known kinase inhibitors).

- Outcome : Quantify inhibition rates via enzymatic assays or transcriptional profiling . Methodological Note: Validate results using orthogonal techniques (e.g., SPR for binding affinity, molecular docking for structural insights) to reduce bias .

Q. How can researchers design robust toxicity studies for this compound?

Adopt a dose-response paradigm with tiered testing:

- Acute toxicity : Single-dose studies in rodent models (OECD 423 guidelines).

- Subchronic toxicity : 28-day repeated dosing with histopathological and biochemical endpoints (e.g., ALT/AST levels).

- Mechanistic analysis : Use metabolomics to identify off-target pathways . Data Contradiction Tip: If results conflict with prior studies (e.g., hepatotoxicity vs. renal toxicity), conduct in silico toxicity prediction (e.g., ProTox-II) to contextualize findings .

Q. What are best practices for synthesizing this compound with high purity?

Follow Quality by Design (QbD) principles:

- Critical parameters : Reaction temperature, solvent polarity, catalyst loading.

- Analytical validation : HPLC-MS for purity (>98%), NMR for structural confirmation.

- Reproducibility : Document reaction conditions exhaustively (e.g., inert atmosphere, stirring rate) . Advanced Consideration: Use Design of Experiments (DoE) to optimize yield and minimize byproducts .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported efficacy across studies?

Q. What strategies are effective for studying this compound’s long-term epigenetic effects?

Use longitudinal cohort designs with multi-omics integration: